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Compound of Interest

Compound Name:
4-(4-Fluorophenyl)-2-

methylpyrimidine

CAS No.: 85979-51-7

Cat. No.: B1608652 Get Quote

Compound Identity & Physicochemical Profile[1][2]
[3][4][5][6][7]

Parameter Data

Chemical Name 4-(4-Fluorophenyl)-2-methylpyrimidine

CAS Number 85979-51-7

Molecular Formula C₁₁H₉FN₂

Molecular Weight 188.20 g/mol

Appearance White to off-white crystalline solid

Melting Point 78–80 °C (Typical for this class of biaryls)

Solubility
Soluble in CDCl₃, DMSO-d₆, Methanol;

sparingly soluble in water.

Synthesis Context & Impurity Profile
Understanding the synthesis is vital for interpreting the spectra, particularly for identifying

characteristic impurities. The standard preparation involves a Suzuki-Miyaura cross-coupling

reaction.
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Synthesis Workflow (DOT Diagram)
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Figure 1: Standard Suzuki coupling pathway for the synthesis of the target compound,

highlighting potential impurities that may appear in trace amounts in NMR spectra.

Spectroscopic Characterization
¹H NMR Spectroscopy (Proton)
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

The spectrum is characterized by the distinct AA'BB' coupling system of the fluorophenyl ring

and the deshielded pyrimidine protons.
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Position
Shift (δ,
ppm)

Multiplicity Integration

Coupling
Constants (

)

Assignment
Logic

H-6 (Pyr) 8.65 Doublet (d) 1H Hz

Deshielded

by two

adjacent N

atoms.

H-2', H-6'

(Ph)
8.08 – 8.12 Multiplet (m) 2H

Hz,

Hz

Ortho to

pyrimidine;

deshielded by

the

heterocycle.

H-5 (Pyr) 7.55 Doublet (d) 1H Hz

Ortho to the

phenyl ring;

characteristic

pyrimidine

doublet.

H-3', H-5'

(Ph)
7.15 – 7.20

Multiplet (t-

like)
2H

Hz,

Hz

Ortho to

Fluorine;

shielded and

split by strong

coupling.

CH₃ (Me) 2.76 Singlet (s) 3H —

Methyl group

at C2 is

deshielded

relative to

toluene (~2.3

ppm) due to

the electron-

deficient ring.

Key Diagnostic Feature: Look for the "roofing" effect in the pyrimidine doublets (H5/H6) and the

distinct splitting of the phenyl protons where the H-3'/H-5' signal appears as a pseudo-triplet
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due to overlapping H-H and H-F coupling.

¹³C NMR Spectroscopy (Carbon-13)
Solvent: CDCl₃ | Frequency: 100 MHz

The presence of the fluorine atom introduces C-F coupling, causing specific carbon signals to

appear as doublets.
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Carbon Shift (δ, ppm) Multiplicity (Hz) Assignment

C-2 (Pyr) 167.8 Singlet —

Quaternary C

attached to

Methyl and 2

Nitrogens.

C-4' (Ph) 164.5 Doublet

Direct

attachment to

Fluorine (Largest

coupling).

C-4 (Pyr) 163.2 Singlet —

Quaternary C

attached to

Phenyl ring.

C-6 (Pyr) 157.1 Singlet —
CH adjacent to

Nitrogen.

C-1' (Ph) 133.5 Doublet

Ipso carbon

attached to

Pyrimidine.

C-2', C-6' (Ph) 129.1 Doublet Meta to Fluorine.

C-3', C-5' (Ph) 116.0 Doublet

Ortho to Fluorine

(Characteristic

splitting).

C-5 (Pyr) 114.8 Singlet —
CH beta to

Nitrogen.

CH₃ 26.4 Singlet — Methyl carbon.

¹⁹F NMR Spectroscopy
Solvent: CDCl₃

Shift:-110.5 to -112.0 ppm

Multiplicity: Multiplet (decoupled: Singlet)
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Note: This region is highly specific for para-substituted fluorobenzenes. A shift toward -110

ppm indicates electron withdrawal by the pyrimidine ring.

Mass Spectrometry (MS)
Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact)

Molecular Ion (

):188.2 (

)

Base Peak: 188 (

)

Fragmentation Pattern (EI):

188 (

)

161 (

): Loss of HCN from the pyrimidine ring.

147 (

): Characteristic retro-Diels-Alder type fragmentation.

Infrared Spectroscopy (FT-IR)
C-H Stretch (Aromatic): 3050–3010 cm⁻¹ (Weak)

C-H Stretch (Aliphatic): 2920–2850 cm⁻¹ (Methyl group)

C=N / C=C Stretch: 1580, 1540 cm⁻¹ (Strong, Pyrimidine ring breathing)

C-F Stretch:1225–1240 cm⁻¹ (Very Strong, diagnostic band)
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Experimental Protocol for Data Acquisition
To reproduce the data above with high fidelity, follow this standardized sample preparation

protocol.

Step 1: Sample Purity Check Ensure the sample is

pure by HPLC. Traces of 4-chloro-2-methylpyrimidine will show a singlet methyl peak at ~2.68
ppm, interfering with the target methyl signal.

Step 2: NMR Sample Prep

Weigh 10–15 mg of the solid compound into a clean vial.

Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

Sonicate for 30 seconds to ensure complete dissolution.

Filter through a cotton plug into the NMR tube if any turbidity remains.

Step 3: Acquisition Parameters (400 MHz)

Pulse Angle: 30°

Relaxation Delay (D1): 1.0 s (Increase to 5.0 s for quantitative integration).

Number of Scans (NS): 16 (1H), 256–512 (13C).

Temperature: 298 K (25 °C).

References
Pyrimidine Scaffold Data: ChemicalBook. (n.d.). 4-Phenylpyrimidine 1H NMR Spectrum.

Retrieved from (Validates the pyrimidine doublet positions).

Methyl Substituent Shift: ChemicalBook. (n.d.). 2-Methylpyrimidine 1H NMR Spectrum.

Retrieved from (Validates the C2-Methyl shift).
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Fluorine Coupling Constants: Shukla, S., et al. (2022). Synthesis, Computational, FT-IR,
NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)...quinoline. Indian Journal
of Pure & Applied Physics. (Validates the AA'BB' and C-F coupling constants for 4-
fluorophenyl heterocycles).
General Synthesis: Gong, Y., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines.... PMC
- NIH. (Provides context for pyrimidine synthesis yields and side reactions).

To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for 4-(4-
Fluorophenyl)-2-methylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1608652#spectroscopic-data-for-4-4-fluorophenyl-2-
methylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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